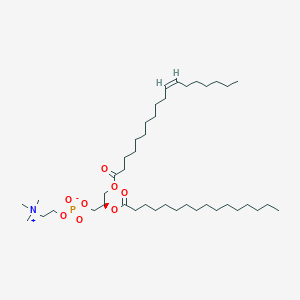
Zn(II) meso-Tetra(4-pyridyl) Porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zn(II) meso-Tetra(4-pyridyl) Porphine: is a coordination compound where a zinc ion is centrally coordinated to a porphyrin ring substituted with four pyridyl groups at the meso positions. This compound is part of the broader class of metalloporphyrins, which are known for their diverse applications in catalysis, sensing, and materials science due to their unique electronic and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zn(II) meso-Tetra(4-pyridyl) Porphine typically involves the following steps:
-
Formation of the Porphyrin Core: : The initial step involves synthesizing the porphyrin core, often through the condensation of pyrrole with an aldehyde under acidic conditions. For meso-Tetra(4-pyridyl) Porphine, 4-pyridinecarboxaldehyde is used.
-
Metalation: : The free-base porphyrin is then reacted with a zinc salt, such as zinc acetate or zinc chloride, in a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow synthesis techniques, automated purification systems, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Zn(II) meso-Tetra(4-pyridyl) Porphine can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen. These reactions can lead to the formation of oxo-porphyrins or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine. These reactions typically target the pyridyl substituents or the porphyrin ring itself.
-
Substitution: : The pyridyl groups can participate in substitution reactions, where nucleophiles replace one or more hydrogen atoms. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxo-porphyrins and other oxidized derivatives.
Reduction: Reduced forms of the porphyrin or pyridyl groups.
Substitution: Alkylated or acylated derivatives of the porphyrin.
Applications De Recherche Scientifique
Chemistry
Zn(II) meso-Tetra(4-pyridyl) Porphine is widely used in catalysis, particularly in oxidation and reduction reactions. Its ability to stabilize various oxidation states of zinc makes it a valuable catalyst in organic synthesis.
Biology
In biological research, this compound is used as a model for studying metalloproteins and enzymes. Its structural similarity to heme groups allows researchers to investigate the binding and activation of small molecules like oxygen and carbon monoxide.
Medicine
This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising photosensitizer.
Industry
In industrial applications, this compound is used in the development of sensors for detecting gases and other analytes. Its unique electronic properties enable high sensitivity and selectivity in sensor devices.
Mécanisme D'action
The mechanism by which Zn(II) meso-Tetra(4-pyridyl) Porphine exerts its effects is primarily through its ability to coordinate with various substrates and facilitate electron transfer reactions. The zinc ion acts as a central coordination site, while the porphyrin ring and pyridyl groups provide a stable framework for binding and activating substrates. This coordination chemistry is crucial for its catalytic and sensing applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zn(II) meso-Tetra(N-methyl-4-pyridyl) Porphine: Similar in structure but with methylated pyridyl groups, affecting its solubility and reactivity.
Zn(II) meso-Tetra(4-sulfonatophenyl) Porphine: Substituted with sulfonate groups, making it water-soluble and suitable for aqueous applications.
Zn(II) meso-Tetra(4-carboxyphenyl) Porphine: Contains carboxyl groups, enhancing its ability to form stable complexes with various substrates.
Uniqueness
Zn(II) meso-Tetra(4-pyridyl) Porphine is unique due to its combination of pyridyl substituents and zinc coordination, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for use in both organic and aqueous environments, and its electronic properties are finely tuned for specific applications in catalysis and sensing.
Propriétés
Formule moléculaire |
C40H24N8Zn |
|---|---|
Poids moléculaire |
682.1 g/mol |
Nom IUPAC |
zinc;5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
Clé InChI |
PZGANULLXCGPFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)










![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)
